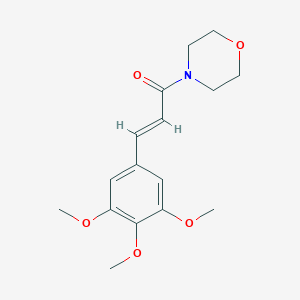

4-(3,4,5-Trimethoxycinnamoyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1703-34-0 |

|---|---|

Molecular Formula |

C16H21NO5 |

Molecular Weight |

307.34 g/mol |

IUPAC Name |

(E)-1-morpholin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H21NO5/c1-19-13-10-12(11-14(20-2)16(13)21-3)4-5-15(18)17-6-8-22-9-7-17/h4-5,10-11H,6-9H2,1-3H3/b5-4+ |

InChI Key |

FACQYSYWUYJQCQ-SNAWJCMRSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCOCC2 |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCOCC2 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCOCC2 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies

Strategies for the Synthesis of 4-(3,4,5-Trimethoxycinnamoyl)morpholine

The formation of the amide linkage in this compound is typically accomplished via three primary synthetic routes: direct amidation, coupling agent-mediated reactions, and the use of an acid chloride intermediate.

Direct amidation involves the reaction of 3,4,5-trimethoxycinnamic acid with morpholine (B109124). While conceptually straightforward, this method often requires elevated temperatures or catalysts to proceed efficiently. A more contemporary and environmentally conscious approach involves using an alkyl chloroformate and N-methyl morpholine system in green solvents like ethyl acetate, which facilitates the coupling and formation of the amide product. researchgate.net

Coupling agents are widely employed to facilitate the formation of the amide bond under milder conditions, minimizing potential side reactions. nih.gov These reagents activate the carboxylic acid group of 3,4,5-trimethoxycinnamic acid, making it more susceptible to nucleophilic attack by the secondary amine of the morpholine ring.

Commonly used coupling systems include:

DCC/DMAP: Dicyclohexylcarbodiimide (DCC) is a classic coupling agent that activates the carboxylic acid. nih.gov 4-Dimethylaminopyridine (DMAP) is often added as a catalyst to enhance the reaction rate and yield. A notable byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be removed by filtration. mdpi.com

EDCI/DMAP or EDCI/HOBt: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) is a water-soluble carbodiimide (B86325) that offers advantages in purification, as the urea (B33335) byproduct is also water-soluble and can be easily removed during aqueous workup. nih.govnih.gov EDCI is often used in conjunction with DMAP or 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The HOBt system is particularly effective in suppressing side reactions and minimizing racemization if chiral centers are present. nih.gov

These coupling reactions are a cornerstone for synthesizing libraries of 3,4,5-trimethoxycinnamic acid amides for various research applications. nih.govnih.gov

Table 1: Common Coupling Agents and Systems

| Coupling Agent System | Key Reagents | Primary Byproduct | Key Advantage |

|---|---|---|---|

| DCC/DMAP | Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine | Dicyclohexylurea (DCU) | Effective and widely used; insoluble byproduct is easily filtered. nih.govmdpi.com |

| EDCI/DMAP | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide, 4-Dimethylaminopyridine | Water-soluble urea | Simplified purification via aqueous extraction. nih.gov |

| EDCI/HOBt | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide, 1-Hydroxybenzotriazole | Water-soluble urea | Suppresses side reactions and minimizes racemization. nih.gov |

This robust method involves converting 3,4,5-trimethoxycinnamic acid into its more reactive acid chloride derivative, 3,4,5-trimethoxycinnamoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com

The resulting 3,4,5-trimethoxycinnamoyl chloride is then reacted with morpholine. vaia.com The high reactivity of the acyl chloride allows the reaction to proceed rapidly, often at room temperature, to yield this compound. A base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrochloric acid (HCl) generated during the reaction. mdpi.com While effective, this method requires careful handling of the moisture-sensitive and corrosive acid chloride intermediate. researchgate.net

Synthetic Approaches for Analogues and Derivatives of this compound

The structural framework of this compound allows for extensive modification at two key positions: the morpholine ring and the phenyl ring. These modifications are crucial for developing analogues with diverse properties.

The morpholine moiety can be replaced with other cyclic amines to explore the impact of ring size, heteroatom substitution, and stereochemistry on the compound's properties. This is typically achieved by reacting 3,4,5-trimethoxycinnamoyl chloride or the activated acid with a variety of amine-containing rings.

Examples of such modifications include:

Piperidine (B6355638) and Piperazine (B1678402) Analogues: Substituting morpholine with piperidine or N-substituted piperazines introduces different basicity and lipophilicity profiles. nih.gov

Substituted Morpholines: Introducing alkyl groups onto the morpholine ring, such as in 3-ethyl-4-(3,4,5-trimethoxycinnamoyl)morpholine, can influence the molecule's conformation and interactions. nih.gov

Chiral Morpholine Analogues: The use of enantiomerically pure substituted morpholines allows for the synthesis of specific stereoisomers, which is critical in many biological applications. google.com

The substitution pattern on the phenyl ring can be altered to investigate the electronic and steric effects of different functional groups. This is accomplished by starting with appropriately substituted cinnamic acids.

Examples of phenyl ring variations include:

Varying Methoxy (B1213986) Groups: Synthesizing analogues with one, two, or different patterns of methoxy substitution (e.g., 3,4-dimethoxy or 4-methoxy) can fine-tune the electronic properties of the aromatic ring.

Alterations of the Cinnamoyl Moiety

The cinnamoyl moiety, characterized by a phenyl group attached to an acrylic acid scaffold, is a key component of many biologically active compounds. The 3,4,5-trimethoxyphenyl group, in particular, is a critical feature in many colchicine (B1669291) binding site inhibitors (CBSIs), where it contributes to high binding affinity to tubulin. nih.gov

Modifications to the 3,4,5-trimethoxyphenyl group in various compound scaffolds have been explored. nih.gov While many alterations to this moiety in other CBSIs have led to decreased potency, strategic modifications can sometimes yield compounds with significantly improved properties. nih.gov For instance, the development of an analog of the tubulin inhibitor VERU-111, which also contains the 3,4,5-trimethoxyphenyl moiety, resulted in a compound with enhanced antiproliferative activity. nih.gov

The carboxyl group of the precursor, 3,4,5-trimethoxycinnamic acid (TMCA), is the most common site for modification, leading to a wide array of ester and amide derivatives. nih.gov Additionally, substitutions at the C=C double bond and alterations to the methoxy groups on the phenyl ring are other avenues for creating structural diversity. nih.gov

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive compounds into a single new molecule. nih.gov This approach aims to create hybrid compounds with improved affinity and efficacy for multiple targets or with a multi-target profile for complex diseases. nih.gov

In the context of compounds related to this compound, hybridization strategies often involve combining the 3,4,5-trimethoxyphenyl moiety with other heterocyclic scaffolds known for their biological activities. researchgate.net For example, natural products like ferulic acid, which possesses antioxidant and anti-inflammatory properties, have been used as a scaffold for designing innovative multi-target directed ligands. nih.gov

Another approach involves the hybridization of a known active compound, such as donepezil, with a fragment like curcumin, often incorporating a piperazine moiety to enhance central nervous system activity. nih.gov The design of novel hybrids can also involve combining the 3,4,5-trimethoxyphenyl group with other substituents like a 3-hydroxy-4-methoxyphenyl group or simplified phenyl groups. researchgate.net

Spectroscopic and Chromatographic Methods for Compound Characterization

The characterization and identification of this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques. These methods are essential for confirming the structure, purity, and physicochemical properties of the synthesized compounds. nih.govnih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Data from these analyses provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. uni.luuni.lu Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and identifying individual components. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy can be used to identify functional groups present in the molecule and can help differentiate between positional isomers. researchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compounds. nih.gov It is often used with a Diode Array Detector (DAD) to obtain UV spectra, which can aid in the identification of compounds, although it may not always be sufficient to separate positional isomers. researchgate.net HPLC is also a standard method for quality control of related natural products. nih.gov

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful tool for the separation and identification of volatile derivatives. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for monitoring the progress of reactions, but it may not be effective in separating closely related isomers. researchgate.net

Data Tables:

Table 1: Predicted Collision Cross Section Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 308.14925 | 171.0 |

| [M+Na]⁺ | 330.13119 | 176.6 |

| [M-H]⁻ | 306.13469 | 176.3 |

| [M+NH₄]⁺ | 325.17579 | 183.0 |

| [M+K]⁺ | 346.10513 | 175.9 |

| [M+H-H₂O]⁺ | 290.13923 | 162.2 |

| [M+HCOO]⁻ | 352.14017 | 188.6 |

| [M+CH₃COO]⁻ | 366.15582 | 203.7 |

| Data sourced from computational predictions. uni.lu |

Pharmacological Activities and Biological Spectrum

Antiparasitic Activities

The potential of 4-(3,4,5-Trimethoxycinnamoyl)morpholine as an antiparasitic agent has not been explored in any published research. While other novel morpholine (B109124) derivatives have been synthesized and tested against various parasites, this specific compound is not among them. researchgate.netnih.govmdpi.com

Antimalarial Efficacy (e.g., against Plasmodium falciparum, murine malaria)

The development of novel antimalarial agents is a global health priority due to the emergence of drug-resistant strains of Plasmodium, particularly P. falciparum. While direct studies on the antimalarial efficacy of this compound are not extensively detailed in the available literature, the structural components of the molecule, namely the quinoline (B57606) and morpholine rings, are present in various compounds investigated for antiplasmodial activity. nih.govrsc.org For instance, a series of morpholine analogs functionalized with a hydroxyethylamine (HEA) pharmacophore demonstrated moderate activity against P. falciparum in culture. rsc.org Another study described the activity of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine and its derivatives against Plasmodium berghei in mice, indicating that cinnamoyl derivatives are a promising class for antimalarial drug development. nih.gov

Future research would likely evaluate this compound in standardized in vitro assays against chloroquine-sensitive and resistant strains of P. falciparum to determine its IC₅₀ (50% inhibitory concentration) value. In vivo studies using murine models of malaria, such as those infected with P. berghei, would be essential to assess its efficacy in a biological system.

Table 1: Representative Antimalarial Activity Data for Morpholine Analogs

| Compound | Target Organism | Assay Type | IC₅₀ (µM) |

|---|

Note: The data in this table is for a related morpholine analog and is intended to be representative of the type of data generated in antimalarial research. rsc.org

Antileishmanial Effects (e.g., against Leishmania amazonensis)

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, requires new therapeutic strategies due to the limitations of current treatments. mdpi.com Cinnamic acid derivatives have been explored for their antileishmanial properties. nih.gov A study on 3-(3,4,5-trimethoxyphenyl) propanoic acid, a compound structurally related to the core of this compound, demonstrated leishmanicidal activity against Leishmania amazonensis promastigotes, with a reported IC₅₀ of 145 µg/mL. researchgate.net This suggests that the 3,4,5-trimethoxyphenyl moiety may contribute to antiparasitic activity.

The evaluation of this compound would involve in vitro assays against both the promastigote (insect stage) and amastigote (mammalian stage) forms of L. amazonensis. The determination of IC₅₀ values against intracellular amastigotes within macrophages is particularly crucial as this is the clinically relevant form of the parasite.

Table 2: Representative Antileishmanial Activity of a Related Cinnamic Acid Derivative

| Compound | Target Organism | Parasite Stage | IC₅₀ (µg/mL) |

|---|

Note: This data is for a structurally related compound and illustrates the type of findings in antileishmanial research. researchgate.net

Anti-Trypanosomal Activity (e.g., against Trypanosoma cruzi amastigotes)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is another neglected tropical disease for which new treatments are urgently needed. nih.gov Research into novel trypanocidal agents has included the investigation of natural and synthetic compounds. A study of piplartine-inspired 3,4,5-trimethoxycinnamates, which share the same core chemical structure as this compound, revealed significant activity against both epimastigote and trypomastigote forms of T. cruzi. mdpi.com For example, (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate showed IC₅₀ values of 28.21 µM and 47.02 µM against the epimastigote and trypomastigote forms, respectively. mdpi.com The mechanism of action for these related compounds was found to involve the induction of oxidative stress and mitochondrial damage. mdpi.com

The anti-trypanosomal potential of this compound would be assessed against the different life stages of T. cruzi, with a particular focus on the intracellular amastigote form, which is responsible for the chronic stage of Chagas disease.

Table 3: Trypanocidal Activity of a Structurally Related 3,4,5-Trimethoxycinnamate

| Compound | Target Organism | Parasite Stage | IC₅₀ (µM) |

|---|---|---|---|

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | Trypanosoma cruzi | Epimastigote | 28.21 |

Note: The data presented is for a related ester derivative, highlighting the potential activity of this class of compounds against T. cruzi. mdpi.com

Anti-inflammatory Activities

The morpholine heterocycle is a component of many compounds with recognized anti-inflammatory properties. researchgate.net Studies on derivatives of cinnamic acid have also demonstrated anti-inflammatory effects. For instance, a series of thiomorpholine (B91149) derivatives of ferulic and sinapic acid, which are structurally similar to this compound, were shown to have a significant anti-inflammatory effect in a carrageenan-induced rat paw edema model. mdpi.com Some of these compounds exhibited a reduction in edema ranging from 17% to 72% at a dose of 150 μmol/kg, which is comparable to the activity of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The anti-inflammatory action of these related compounds is thought to be linked to their antioxidant properties and their ability to modulate inflammatory pathways. mdpi.com

Table 4: Representative In Vivo Anti-inflammatory Activity of Related Thiomorpholine Derivatives

| Compound | Animal Model | Edema Reduction (%) |

|---|---|---|

| Ferulic acid thiomorpholide | Carrageenan-induced rat paw edema | 55 |

Note: This table shows data for thiomorpholine derivatives, which are structurally similar to the morpholine compound of interest, to illustrate the potential for anti-inflammatory activity. mdpi.com

Antioxidant and Radical Scavenging Properties

The 3,4,5-trimethoxy substitution pattern on the phenyl ring is a key feature of many natural and synthetic compounds with antioxidant activity. The antioxidant potential of this compound can be inferred from studies on related molecules. A review of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives highlights their ability to act as radical scavengers. nih.gov The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. nih.gov For example, a related TMCA ester showed 18.60% inhibition of DPPH radicals at a concentration of 50 μg/mL. nih.gov

Table 5: Representative DPPH Radical Scavenging Activity

| Compound | Assay | IC₅₀ (µg/mL) |

|---|---|---|

| Related TMCA Ester Derivative | DPPH Radical Scavenging | >50 (18.60% inhibition) |

Note: The data for the TMCA derivative is from a review article nih.gov, and the ascorbic acid data is from a separate study researchgate.net to provide a standard for comparison. This illustrates the expected format for antioxidant activity data.

Hypolipidemic Effects

Research has indicated that derivatives of cinnamic acid and compounds containing a morpholine or thiomorpholine moiety possess hypolipidemic properties. mdpi.com A study on a series of thiomorpholine amides of ferulic and sinapic acid demonstrated a significant decrease in lipid levels in a Triton-induced hyperlipidemia model in rats. mdpi.com In this model, the most active compounds reduced triglycerides and total cholesterol by up to 72.5% and 76%, respectively, at a dose of 150 μmol/kg. mdpi.com This effect was slightly better than that of the standard drug simvastatin (B1681759) in terms of triglyceride-lowering ability. mdpi.com The mechanism of action is thought to be related to the modulation of lipid metabolism and the compound's antioxidant and anti-inflammatory properties. mdpi.com

Table 6: Hypolipidemic Effects of Related Thiomorpholine Derivatives in Triton-Induced Hyperlipidemic Rats

| Compound | Parameter | % Reduction |

|---|---|---|

| Sinapic acid thiomorpholide | Triglycerides | 72.5 |

Note: The data presented is for a structurally similar thiomorpholine derivative to demonstrate the potential hypolipidemic effects. mdpi.com

Central Nervous System (CNS) Activities (e.g., anticonvulsant, sedative)

The parent compound, 3,4,5-trimethoxycinnamic acid (TMCA), is known to possess anticonvulsant and sedative activities. nih.gov It is believed to act as a GABAA/benzodiazepine receptor agonist, which is a common mechanism for both anti-seizure and sedative-hypnotic drugs. nih.gov The structural modifications that lead to the formation of this compound may alter these CNS activities. A study on new hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene (B33073) ring, with a morpholine fragment attached via a linker, showed significant anticonvulsant activity in various animal models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov This indicates that the morpholine moiety is compatible with, and may contribute to, CNS activity.

Further investigation of this compound would involve screening in established rodent models of epilepsy and sedation to quantify its potential effects.

Table 7: Representative Anticonvulsant Activity of a Hybrid Compound Containing a Morpholine Moiety

| Compound | Animal Model | ED₅₀ (mg/kg) |

|---|---|---|

| Hybrid Compound 4 | MES test | 49.6 |

| Hybrid Compound 4 | 6 Hz test (32 mA) | 31.3 |

Note: This data is for a different, more complex molecule containing a morpholine fragment and is intended to be illustrative of the types of data generated in anticonvulsant studies. nih.gov

Other Reported Biological Functions of Morpholine-Containing Cinnamoyl Amides

Recent scientific investigations have revealed that the incorporation of a morpholine moiety into the cinnamoyl amide scaffold can confer a range of other biological activities, including antiviral, neuroprotective, and antidiabetic effects. The unique structural combination of the 3,4,5-trimethoxycinnamoyl group and the morpholine ring appears to be a key determinant in these diverse pharmacological profiles.

Antiviral Activity:

While research specifically detailing the antiviral properties of this compound is limited, studies on analogous structures containing the 3,4,5-trimethoxycinnamic acid (TMCA) amide scaffold have shown promise. For instance, derivatives of TMCA amides have been investigated for their potential to inhibit viral replication. The structural features of these compounds, including the presence of the cinnamoyl group, are thought to play a role in their interaction with viral proteins or enzymes, thereby impeding the viral life cycle. Further investigation into morpholine-containing TMCA amides is warranted to fully elucidate their antiviral potential.

Neuroprotective Effects:

The neuroprotective potential of compounds containing the 3,4,5-trimethoxycinnamoyl moiety has been a subject of interest in medicinal chemistry. Research has suggested that derivatives of 3,4,5-trimethoxycinnamic acid may offer protective effects against neurodegenerative processes. nih.gov These effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage. While direct studies on this compound are not extensively available, the presence of the trimethoxycinnamoyl group suggests that it could be a candidate for further neuroprotective research. The morpholine ring is also known to be present in various central nervous system (CNS) active compounds, potentially aiding in blood-brain barrier penetration. nih.gov

Antidiabetic Potential:

The exploration of morpholine derivatives as potential antidiabetic agents is a growing area of research. Several studies have highlighted the potential of morpholine-containing compounds to modulate key pathways involved in glucose metabolism. For example, certain morpholine derivatives have been shown to exhibit α-glucosidase inhibitory activity, which can help in managing postprandial hyperglycemia. The structural characteristics of morpholine-containing cinnamoyl amides make them intriguing candidates for further investigation in the context of diabetes management.

Below is a data table summarizing the reported biological activities of representative morpholine-containing cinnamoyl amides and related compounds from various studies.

| Compound/Derivative Class | Biological Activity | Research Findings |

| Morpholine-Containing Cinnamoyl Amides | Tyrosinase Inhibition | A study on novel N-(2-morpholinoethyl)cinnamamide derivatives demonstrated their potential as tyrosinase inhibitors, with some compounds showing activity comparable to kojic acid. nih.gov |

| 3,4,5-Trimethoxycinnamic Acid (TMCA) Amides | Antitumor Activity | Synthetic TMCA amides have been evaluated for their antitumor effects, with some analogs showing potent inhibitory activity against various cancer cell lines. nih.gov |

| Morpholine Derivatives | α-Glucosidase Inhibition | Certain benzimidazole (B57391) derivatives containing a morpholine moiety have exhibited significant α-glucosidase inhibitory potential. nih.gov |

| 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives | Neuroprotective Effects | Derivatives of TMCA have been reported to possess neuroprotective properties, suggesting a potential role in combating neurodegenerative diseases. nih.gov |

Mechanistic Insights and Molecular Targets

Cellular Mechanisms of Action

The biological effects of 4-(3,4,5-Trimethoxycinnamoyl)morpholine and its analogs are rooted in their ability to influence fundamental cellular processes, from signaling cascades to programmed cell death and parasite-specific metabolic functions.

The compound and its structural relatives have been implicated in the modulation of key cell signaling pathways that govern inflammation, cell proliferation, and survival.

NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. nih.gov In activated macrophages, stimuli like lipopolysaccharide (LPS) trigger NF-κB activation, leading to the production of inflammatory mediators. nih.gov Various natural bioactive compounds are known to exert immunomodulatory effects by inhibiting critical components within the NF-κB signaling pathway. researchgate.net For instance, some agents block the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines. glpbio.com

MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a wide range of stimuli. nih.gov This pathway includes several key kinases such as c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase 1/2 (ERK1/2), and p38 MAPK. nih.govmdpi.com Studies on quinazoline-morpholine derivatives have shown the ability to induce cellular effects through the specific activation of p38 MAPK, without affecting the JNK1/2 or ERK1/2 kinases. nih.gov The inhibition of MAPK signaling is a target for anti-inflammatory therapies, as it can suppress the production of inflammatory mediators. glpbio.com For example, the inhibition of JNK can be a therapeutic target in certain cancers. mdpi.com

Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells. It is primarily executed through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.gov

TMCA derivatives have demonstrated the capacity to induce apoptosis in cancer cells. nih.gov The intrinsic pathway, often implicated in chemotherapy-induced apoptosis, involves mitochondrial changes, the release of cytochrome c, and the subsequent activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3 and -7. nih.govnih.gov This cascade leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), culminating in the characteristic morphological changes of apoptosis. nih.govproquest.com Studies on structurally related morpholine (B109124) compounds have confirmed the induction of apoptosis via the activation of caspases 3 and 9 and subsequent PARP cleavage. nih.gov

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that function as important signaling molecules in various cellular processes. mdpi.com However, an imbalance leading to excessive ROS levels results in oxidative stress, which can induce cellular damage. mdpi.com

Certain amide derivatives of TMCA have been shown to exert significant antitumor potency through the elevation of intracellular ROS. nih.gov While a moderate increase in ROS can sometimes promote tumorigenesis, an excessive concentration is linked to tumor-suppressive activity by inducing cell death. mdpi.com This makes the targeted augmentation of ROS production a potential therapeutic strategy for cancers that already exhibit a high oxidative burden. mdpi.com

Hematophagous (blood-feeding) parasites, such as the malaria parasite Plasmodium falciparum, have evolved unique metabolic pathways to survive within their hosts. A critical process for these parasites is the digestion of hemoglobin, which releases large quantities of toxic free heme. researchgate.netnih.gov To neutralize this toxicity, the parasite polymerizes the heme into an insoluble, inert crystal called hemozoin. researchgate.netnih.gov

This heme detoxification pathway is a validated and highly attractive target for antimalarial drugs, as it is essential for the parasite's survival and absent in the host. nih.gov Well-known drugs like chloroquine (B1663885) function by inhibiting this heme polymerization process, leading to the accumulation of toxic free heme and parasite death. researchgate.net Research into new antiparasitic agents has included the synthesis of morpholine derivatives, such as 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine, which have been evaluated for their activity against Plasmodium falciparum. researchgate.net

Table 1: Summary of Cellular Mechanisms of this compound and Its Analogs

| Cellular Mechanism | Description | Key Mediators/Processes | Related Findings |

|---|---|---|---|

| Modulation of Signaling | Alters key pathways controlling inflammation and cell survival. | NF-κB, MAPK (p38, JNK, ERK1/2). nih.govnih.gov | Analogs can activate p38 MAPK and inhibit NF-κB translocation. glpbio.comnih.gov |

| Induction of Apoptosis | Triggers programmed cell death in target cells. | Caspase-9, Caspase-3, PARP cleavage. nih.gov | TMCA derivatives show pro-apoptotic activity. nih.gov |

| ROS Elevation | Increases intracellular levels of reactive oxygen species. | ROS. nih.gov | An amide analog demonstrated potent activity via ROS elevation. nih.gov |

| Parasite Metabolism Interference | Disrupts the detoxification of heme in blood-feeding parasites. | Heme polymerization, Hemozoin formation. researchgate.netnih.gov | Morpholine derivatives have been tested as inhibitors of this pathway. researchgate.net |

Identification of Putative Molecular Targets (e.g., MetAP2, GABAA/BZ receptor, kinases)

The biological activities of this compound are a direct result of its interaction with specific molecular targets within the cell.

MetAP2 : Methionine aminopeptidase (B13392206) 2 (MetAP2) is an enzyme that plays a role in protein maturation and angiogenesis. Amide derivatives of TMCA have been identified as potential inhibitors of MetAP2. nih.gov

GABAA/BZ receptor : The parent compound, TMCA, is reported to act as an agonist at the GABAA/benzodiazepine (BZ) receptor complex, which is the principal inhibitory neurotransmitter receptor in the CNS. nih.gov This interaction is believed to underlie the anticonvulsant and sedative effects of TMCA. nih.gov Pharmacophore models have been developed to understand the specific interactions with different GABAA/BZ receptor subtypes. drugbank.com

Kinases : Protein kinases are critical components of signaling pathways, and their dysregulation is linked to numerous diseases. The morpholine ring is a privileged scaffold found in many kinase inhibitors. nih.gov It is particularly prevalent in inhibitors of the PI3K (phosphoinositide 3-kinase) family, where the morpholine oxygen can form key interactions within the ATP-binding site of the enzyme. nih.gov Given its role in modulating the MAPK pathway, various kinases within this cascade are also considered putative targets. glpbio.com

Interaction with Biological Macromolecules (e.g., receptors, enzymes)

The function of this compound is defined by its physical and chemical interactions with biological macromolecules. The morpholine moiety is particularly important, acting not just as a passive scaffold but as an active participant in molecular binding. nih.gov

Receptors : The compound's interaction with the GABAA/BZ receptor is a primary example of its engagement with receptor proteins. nih.gov In other complex molecules, the morpholine ring has been shown to be crucial for orienting the pharmacophore correctly to bind to targets like the neurokinin-1 (NK1) receptor. nih.gov

Enzymes : The compound's potential to inhibit enzymes like MetAP2 and various protein kinases highlights its role as an enzyme modulator. nih.gov In many PI3K inhibitors, the morpholine ring interacts directly with hinge region residues, such as valine, in the enzyme's active site, demonstrating its critical role in enhancing binding affinity and potency. nih.gov

Table 2: Putative Molecular Targets and Interactions

| Target Class | Specific Target | Type of Interaction | Significance |

|---|---|---|---|

| Enzymes | Methionine aminopeptidase 2 (MetAP2) | Inhibition | Potential role in anti-angiogenesis and anticancer activity. nih.gov |

| Protein Kinases (e.g., PI3K, MAPK) | Inhibition | Modulation of cell signaling, inflammation, and proliferation. nih.govglpbio.com | |

| Receptors | GABAA/Benzodiazepine (BZ) Receptor | Agonism | CNS effects such as sedation and anticonvulsant activity. nih.gov |

Structure Activity Relationship Sar Studies

Influence of the Morpholine (B109124) Ring on Bioactivity

The morpholine ring is a common feature in many biologically active compounds and is often considered a "privileged" structure in medicinal chemistry. mdpi.comnih.gov Its inclusion in a molecule can influence properties such as solubility, metabolic stability, and receptor binding. mdpi.com

Specific research on the direct impact of substituents like 3-methyl or 2-ethyl on the morpholine ring of 4-(3,4,5-trimethoxycinnamoyl)morpholine is not extensively available in the public domain. However, we can infer potential effects based on general principles of medicinal chemistry. The introduction of small alkyl groups on the morpholine ring can have several consequences:

Steric Hindrance: The presence of a substituent could introduce steric bulk, which might either enhance or diminish binding to a biological target, depending on the topology of the binding site.

Lipophilicity: The addition of alkyl groups would increase the lipophilicity of the molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Without direct experimental data, the precise impact of such substitutions on the bioactivity of this compound remains speculative.

The nature of the nitrogen-containing heterocycle in cinnamoyl amides can significantly influence their biological activity. Studies on related classes of compounds have shown that replacing the morpholine ring with other heterocycles like pyrrolidine (B122466), piperidine (B6355638), or piperazine (B1678402) can lead to notable differences in potency and selectivity. nih.govnih.govnih.gov

For instance, in a series of 1-phenylethylamine (B125046) amides, which are inhibitors of acylCoA:cholesterol acyltransferase (ACAT), the choice between piperidine, morpholine, and piperazine had a significant impact on their in vitro and in vivo activity. nih.gov Similarly, in a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, the replacement of a piperazine core with a piperidine core dramatically altered the affinity for the sigma-1 receptor. nih.gov

Table 1: Comparison of Physicochemical Properties of Common Nitrogen Heterocycles

| Heterocycle | Ring Size | pKa of Conjugate Acid | Hydrogen Bond Acceptor/Donor |

|---|---|---|---|

| Pyrrolidine | 5-membered | ~11.3 | Acceptor & Donor |

| Piperidine | 6-membered | ~11.2 | Acceptor & Donor |

| Morpholine | 6-membered | ~8.5 | Acceptor & Donor |

This table presents general properties and is for illustrative purposes.

Role of the 3,4,5-Trimethoxy Phenyl Group

The 3,4,5-trimethoxyphenyl group is a key structural feature found in many natural and synthetic compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.gov

The three methoxy (B1213986) groups on the phenyl ring are crucial for the electronic properties and binding interactions of the molecule. These groups are electron-donating through resonance and can participate in hydrogen bonding with biological targets. The specific 3,4,5-substitution pattern is often associated with potent biological activity. For example, in a study of pyrimido[4,5-c]quinolin-1(2H)-ones, the 3,4,5-trimethoxy substitution on the 2-arylpyrimido group significantly improved antimigratory activity. researchgate.net

The substitution pattern on the aryl ring of cinnamoyl derivatives plays a critical role in determining their biological activity. While direct comparative data for this compound versus its 3,4-dimethoxy and 4-hydroxy-3,5-dimethoxy analogs is scarce, studies on related compounds provide valuable insights.

For example, in a series of cinnamic acid derivatives, the presence and position of methoxy and hydroxy groups on the phenyl ring were found to be critical for their antioxidant and anti-inflammatory activities. sysrevpharm.org A study on cinnamic acid amides as potential acetylcholinesterase and butyrylcholinesterase inhibitors showed that a 3,4-dimethoxyphenyl derivative was the most potent against acetylcholinesterase. nih.gov

Table 2: Hypothetical Comparison of Bioactivity Based on Aryl Substitution in Cinnamoyl Amides

| Aryl Substitution Pattern | Potential Impact on Bioactivity |

|---|---|

| 3,4,5-Trimethoxy | Often associated with high potency in various biological assays. nih.govresearchgate.net |

| 3,4-Dimethoxy | Can exhibit significant biological activity, sometimes with different target selectivity compared to the 3,4,5-trimethoxy analog. nih.gov |

This table is illustrative and based on findings from related compound classes, as direct comparative data for this compound analogs is limited.

Importance of the Cinnamoyl Moiety

The cinnamoyl moiety, which consists of an α,β-unsaturated carbonyl group, is a critical linker that connects the phenyl and morpholine rings. This linker is not merely a spacer but actively contributes to the biological activity of the molecule. The conjugated system provides a specific geometry and electronic distribution.

In some cases, the enone functionality of the cinnamoyl group can act as a Michael acceptor, allowing for covalent bond formation with nucleophilic residues (such as cysteine) in target proteins. This can lead to irreversible inhibition and potent biological effects. A study on a chalcone-trimethoxycinnamide hybrid demonstrated that the enone moiety was important for its antiproliferative activity. mdpi.com

Contribution of the α,β-Unsaturated Amide Linker

The α,β-unsaturated amide group is a critical structural motif in many biologically active molecules. In derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), the carboxyl group is one of the most frequently modified positions, with ester and amide derivatives being the most important analogs. nih.gov The amide linkage, as seen in this compound, is not merely a passive connector. The morpholine ring itself is a versatile synthetic building block often employed in medicinal chemistry for its favorable physicochemical and metabolic properties. nih.gov

The α,β-unsaturation in the cinnamoyl backbone introduces conformational rigidity and specific electronic properties. This conjugated system can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, which can be a mechanism for covalent modification of target enzymes or receptors. This reactivity is a key feature for many inhibitors. The natural product piplartine, which is a TMCA amide, exhibits a wide range of biological activities, including anticancer and anti-hyperlipidemic effects, underscoring the importance of the amide structure derived from TMCA. nih.gov

Impact of C=C Bond Modifications

The carbon-carbon double bond (C=C) in the cinnamoyl linker is another key site for structural modification that can significantly influence biological activity. nih.gov Studies on related structures, such as styrylquinolines, have assessed the impact of this vinyl group, which acts as a bridge between two aromatic systems. nih.gov

Pharmacophore Elucidation

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound, the pharmacophore can be deduced from its constituent parts and by comparison with other active molecules.

Key pharmacophoric features include:

The 3,4,5-trimethoxyphenyl ring: This group is a well-known feature of potent tubulin polymerization inhibitors that bind at the colchicine (B1669291) site. nih.gov Docking studies suggest this ring occupies a specific subcavity in the binding site, making it a crucial element for anticancer activity. nih.gov The methoxy groups can act as hydrogen bond acceptors.

The α,β-unsaturated carbonyl system: This group acts as a hydrogen bond acceptor and a Michael acceptor, contributing to binding affinity and potentially covalent interactions.

The morpholine ring: The morpholine moiety is considered a "privileged structure" in medicinal chemistry. nih.gov It can improve physicochemical properties and often forms an integral part of the pharmacophore, bestowing selective affinity for a wide range of receptors through hydrogen bonding or favorable steric interactions. nih.gov

Computational modeling of related chalcones has shown that the 3,4,5-trimethoxyphenyl ring adjacent to the carbonyl group is beneficial for ligand-tubulin interaction, mimicking the orientation of colchicine. nih.gov This suggests a pharmacophore where the trimethoxyphenyl and morpholine moieties are held at a specific distance and orientation by the rigid unsaturated linker.

Correlation between Structural Features and Specific Biological Activities

The specific arrangement of functional groups in this compound and its analogs correlates directly with their observed biological activities.

Anticancer Activity: The 3,4,5-trimethoxyphenyl moiety is strongly associated with anticancer effects, particularly through the inhibition of tubulin polymerization. nih.gov Chalcones and related compounds bearing this group have shown potent cytotoxicity against various cancer cell lines. nih.govnih.gov The combination of the 3,4,5-trimethoxyphenyl ring with an amide linker has yielded promising results. For instance, a piplartine analog (Amide S14) containing a morpholine substituent displayed potent inhibitory activity against four different cancer cell lines. nih.gov The activity of these compounds is often linked to their ability to induce mitotic arrest and apoptosis in cancer cells. nih.gov

| Compound Class | Key Structural Features | Biological Effect | Cell Lines | IC₅₀ Values | Reference |

| 3',4',5'-Trimethoxychalcones | 3,4,5-Trimethoxyphenyl ring, α,β-unsaturated ketone | Potent anti-proliferative activity, Inhibition of NO production | Hep G2 (liver), Colon 205 (colon) | 1.8 µM - 2.2 µM | nih.gov |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | 3,4,5-Trimethoxy substitutions at the 2-arylpyrimido group | Significantly improved antimigratory activity | Breast Cancer | Not specified | researchgate.net |

| TMCA Amide Analog (S14) | Morpholine substituent | Potent inhibitory activity | Four cancer cell lines | Not specified | nih.gov |

Antimalarial Activity: While direct studies on the antimalarial activity of this compound are limited, SAR studies of related quinoline-based antimalarials provide valuable insights. The quinoline (B57606) scaffold is a privileged structure for antimalarial drug design. nih.gov In a series of 6-chloro-2-arylvinylquinolines, the presence of a 3,4,5-trimethoxy substitution on the aryl ring (compound 21) resulted in potent antimalarial activity. nih.gov This suggests that the 3,4,5-trimethoxyphenyl group is a favorable feature for antiplasmodial action, likely contributing to target binding. The vinyl linker in these compounds is analogous to the C=C bond in the cinnamoyl structure, indicating its importance in positioning the aromatic rings correctly for activity. nih.gov

| Compound | Key Structural Features | Biological Effect | P. falciparum Strain | EC₅₀ (nM) | Reference |

| 21 | 6-Fluoro-quinoline, Vinyl linker, 3,4,5-trimethoxy -phenyl | Antiplasmodial activity | Not specified | 38.6 ± 1.8 | nih.gov |

Hypolipidemic Activity: Cinnamic acid derivatives are recognized for their potential antioxidant and hypolipidemic activities. mdpi.comnih.gov Research has specifically explored the amidation of various cinnamic acids with morpholine, as substituted morpholines have shown considerable hypolipidemic and antioxidant effects. mdpi.comresearchgate.net For example, an amide of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid with morpholine was found to significantly decrease plasma triglycerides and total cholesterol in hyperlipidemic rats. mdpi.com Although this analog lacks the trimethoxy groups, it shares the core cinnamoyl-morpholine structure, strongly suggesting that this scaffold is key to the observed hypolipidemic effects. mdpi.com The mechanism may be related to the antioxidant properties of the phenolic acid moiety and the favorable pharmacokinetic profile conferred by the morpholine ring. researchgate.net

| Compound | Key Structural Features | Biological Effect | Model | Result | Reference |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid morpholine amide | Cinnamoyl-morpholine scaffold, Sterically hindered phenol | Significant decrease in triglycerides and total cholesterol | Triton-induced hyperlipidemic rats | - | mdpi.com |

| Thiomorpholine (B91149) derivatives of cinnamic acids | Cinnamoyl-thiomorpholine scaffold | Potent hypolipidemic and anti-inflammatory effects | Triton-induced hyperlipidemic rats | Decrease in LDL and total cholesterol | researchgate.netmdpi.com |

Selectivity Index (SI) and Differential Activity against Various Biological Targets

The Selectivity Index (SI) is a critical parameter in drug discovery that measures the cytotoxicity of a compound against cancer cells versus normal, non-cancerous cells. A high SI value is desirable as it indicates that the compound can kill cancer cells at concentrations that are not harmful to normal cells, suggesting a wider therapeutic window.

For compounds related to this compound, selectivity is an important consideration. In a study of quinazoline-morpholine hybrids, one compound (compound 1) was found to be the most active inhibitor against A549 lung cancer cells with an IC₅₀ of 2.83 μM. nih.gov Its SI was calculated to be 29, which was significantly higher than the reference drugs paclitaxel (B517696) (SI = 2.40) and sorafenib (B1663141) (SI = 4.92), indicating high selectivity for the cancer cell line. nih.gov In contrast, some piplartine analogues with morpholine substituents showed only modest selectivity for normal lung cells (WI38 and MRC-5). nih.gov

This differential activity highlights the subtle structural modifications that can tune the selectivity of a compound. The ability to selectively target cancer cells or specific biological pathways while minimizing off-target effects is a primary goal in the development of new therapeutic agents. Therefore, determining the SI of this compound against a panel of cancer and normal cell lines would be an essential step in evaluating its therapeutic potential.

Preclinical Evaluation and Translational Potential

In Vitro Efficacy Studies

Comprehensive Screening against Relevant Pathogens and Cell Lines

The in vitro activity of 4-(3,4,5-trimethoxycinnamoyl)morpholine and related compounds has been assessed against a variety of pathogens and cell lines to determine their spectrum of activity and potential for toxicity. As a class, TMCA amides have demonstrated a broad range of biological effects, including antitumor and antimicrobial properties. nih.gov For instance, a related TMCA amide, piplartine, has shown efficacy against several ailments, including cancer and neurodegenerative diseases. nih.gov

In the context of infectious diseases, screening of compound libraries such as the "Pathogen Box" has been employed to identify molecules with activity against significant pathogens like Mycobacterium tuberculosis. nih.gov While specific screening data for this compound against a comprehensive panel of pathogens is not detailed in the provided results, the general class of morpholine (B109124) derivatives has been investigated for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for human malaria. miguelprudencio.com

For toxicity assessment, non-human and non-clinical human cell lines are utilized. For example, in the evaluation of other morpholine derivatives, cell lines such as the murine lymphoma cell line EL4 have been used to assess anticancer effects. nih.gov Similarly, studies on resveratrol (B1683913) analogues, which share structural motifs with the trimethoxycinnamoyl portion of the compound, have used murine neuroblastoma N2a cells to characterize induced cell death. nih.gov The use of such cell lines is a standard preclinical step to evaluate the potential impact on host cells. elsevierpure.comnih.gov

Determination of Inhibitory Concentrations (e.g., IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. For derivatives of TMCA, IC50 values are determined against various cancer cell lines. For example, certain TMCA amides have shown favorable antitumor activity with defined IC50 values against several cell lines. nih.gov Similarly, morpholine-substituted compounds have been evaluated for their inhibitory activity, with some analogues demonstrating subnanomolar IC50 values against specific targets like mTOR. researchgate.net

While specific IC50 values for this compound were not found in the search results, the table below illustrates the kind of data generated for related compounds, highlighting the potency that can be achieved through structural modifications of the morpholine and TMCA scaffolds.

Table 1: Illustrative IC50 Values for Related Compound Classes

Cell Viability Assays (non-human host cells)

Cell viability assays are crucial for assessing the cytotoxic effects of a compound on host cells. In the preclinical evaluation of novel compounds, these assays are often performed on non-human cell lines. For instance, studies on resveratrol analogues have utilized murine neuroblastoma N2a cells to evaluate cell viability following treatment. nih.gov In these studies, cell viability is typically measured using methods like propidium (B1200493) iodide staining, which identifies cells with compromised plasma membranes. nih.gov

In the evaluation of morpholine analogues for antiplasmodial activity, toxicity assessments were conducted on HepG2 liver cells, with the findings indicating no cytotoxicity up to a concentration of 2 mM. miguelprudencio.com This suggests a favorable selectivity profile for these compounds, a desirable characteristic for any potential therapeutic agent.

In Vivo Studies in Relevant Animal Models (Non-Human)

Assessment of Efficacy in Disease Models

The in vivo efficacy of compounds related to this compound has been evaluated in various non-human animal models of disease. dntb.gov.ua For example, the antihyperlipidemic potential of related compounds has been investigated. researchgate.netnih.gov Piplartine, a TMCA amide, has demonstrated efficacy in a hyperlipidemic model. nih.gov

In the context of infectious diseases, murine models of malaria are standard for assessing the in vivo efficacy of potential antimalarial drugs. nih.gov While specific data for this compound in a murine malaria model was not available, this is a common and critical step in the development of new antimalarial agents.

The table below summarizes the types of in vivo models used for assessing the efficacy of related compounds.

Table 2: In Vivo Models for Efficacy Assessment of Related Compounds

Evaluation of Pharmacodynamic Markers in Animal Models

Pharmacodynamic markers are used to assess the biochemical and physiological effects of a drug on the body. In animal models, these markers can provide evidence of target engagement and biological response. For instance, in a study of a corticotropin-releasing factor receptor 1 antagonist in rats, ex vivo binding assays were used to measure the inhibition of radiolabeled ligand binding to cerebellar homogenates, providing a direct measure of target engagement in the brain. nih.gov

While specific pharmacodynamic marker data for this compound were not identified in the search results, the evaluation of such markers is a standard component of in vivo preclinical studies. These markers are essential for understanding the mechanism of action and for guiding the design of future clinical trials.

Preliminary Assessment of Metabolic Stability in Microsomal Preparations (e.g., mouse liver microsomes)

A fundamental step in preclinical drug development is the assessment of a compound's metabolic stability. uece.br This is often first evaluated using in vitro systems such as liver microsomes. nih.govnuph.edu.ua Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) family. nricm.edu.tw Mouse liver microsomes are frequently employed in early-stage screening to provide an initial understanding of how a compound might be metabolized in a mammalian system, thereby guiding further preclinical development. nih.govnricm.edu.tw

The primary objective of a microsomal stability assay is to determine the rate at which a compound is metabolized. This is achieved by incubating the test compound, such as this compound, with mouse liver microsomes in the presence of essential cofactors like NADPH. niscpr.res.in The concentration of the parent compound is measured over time using sensitive analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

From this experiment, key pharmacokinetic parameters are calculated:

Half-life (t½): This value represents the time required for 50% of the initial concentration of the compound to be metabolized by the microsomal enzymes. A very short half-life can be an early indicator of rapid clearance in the body, which may limit the compound's therapeutic window.

Intrinsic Clearance (CLint): This parameter measures the inherent capacity of the liver enzymes to metabolize a drug. A high intrinsic clearance often suggests that the drug will be subject to significant first-pass metabolism, which can lead to low oral bioavailability. nuph.edu.ua

Although specific experimental data for this compound is not publicly available, the following table illustrates how the results of such a study would be presented.

Table 1: Illustrative Data for Metabolic Stability in Mouse Liver Microsomes

| Parameter | Description | Illustrative Value |

| Microsomal Protein Concentration | The amount of microsomal protein used in the incubation. | 0.5 mg/mL |

| Initial Compound Concentration | The starting concentration of the test compound. | 1 µM |

| Half-life (t½) | Time for 50% of the compound to be metabolized. | Data Not Available |

| Intrinsic Clearance (CLint) | The inherent rate of metabolism by liver enzymes. | Data Not Available |

The outcomes of these stability assays are pivotal. If a compound demonstrates high metabolic instability, it may be deprioritized or, more commonly, become a subject for lead optimization to improve its metabolic profile.

Potential for Lead Optimization and Drug Development Pipeline

If this compound were to be identified as a lead compound, its metabolic stability would be a key factor guiding further chemical modifications. For example, if the compound was found to be metabolized too quickly, researchers would first need to identify the "metabolic soft spots"—the specific atoms or functional groups on the molecule that are most vulnerable to enzymatic attack.

Once these sites are identified, several lead optimization strategies could be employed:

Blocking Metabolic Hotspots: Strategic chemical modifications, such as the introduction of a fluorine atom, can be made at or near the site of metabolism to physically block the metabolic enzymes. niscpr.res.in

Modulating Physicochemical Properties: Altering the molecule's structure can change its physicochemical properties, such as lipophilicity (LogP), which can in turn influence its interaction with metabolic enzymes.

Bioisosteric Replacement: A metabolically unstable portion of the molecule can be replaced with a different chemical group (a bioisostere) that maintains the desired biological activity but is more resistant to metabolism.

The ultimate goal of lead optimization is to produce a preclinical candidate with a well-balanced profile of high potency, selectivity, and favorable pharmacokinetic characteristics. A compound with good metabolic stability is more likely to have a suitable duration of action and be effectively absorbed when administered orally, making it a stronger candidate for advancing into more complex in vivo studies and, eventually, human clinical trials. nih.gov

Computational and Theoretical Investigations

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific docking studies for 4-(3,4,5-trimethoxycinnamoyl)morpholine are not extensively documented in the public domain, studies on analogous compounds containing the trimethoxyphenyl or morpholine (B109124) scaffolds provide valuable insights into its potential biological targets and binding interactions.

Derivatives of 3,4,5-trimethoxycinnamic acid have been investigated as potential anticancer agents. nih.gov For instance, molecular docking studies of compounds with a trimethoxyphenyl scaffold have been performed against various cancer-related proteins like VEGFR2, EGFR, and topoisomerase II. mdpi.comresearchgate.net These studies often reveal that the trimethoxy phenyl group can form crucial hydrogen bonds and hydrophobic interactions within the protein's binding pocket. For example, in a study of novel heterocycles with a trimethoxyphenyl scaffold, docking simulations showed that the methoxy (B1213986) groups could interact with key amino acid residues in the active site of the target protein. nih.gov

Similarly, the morpholine moiety is a recognized pharmacophore in medicinal chemistry and has been incorporated into various drug candidates. researchgate.net Docking studies on morpholine-containing compounds have shown that the morpholine ring can influence the molecule's orientation and binding affinity. researchgate.netresearchgate.net The oxygen atom of the morpholine ring is capable of acting as a hydrogen bond acceptor, while the nitrogen atom, depending on its substitution, can also participate in interactions. nih.gov In some cases, the chair conformation of the morpholine ring is crucial for fitting into the binding site of a receptor. researchgate.net

A representative table of binding affinities for analogous compounds is presented below. It is important to note that these values are for related, not identical, compounds and serve to illustrate the potential range of activities.

| Analogous Compound Class | Target Protein | Reported Binding Affinity (kcal/mol) |

| Trimethoxyphenyl-containing heterocycles | Estrogen Receptor Alpha | -9.5 |

| Morpholine-appended triazoles | Breast Tumor Kinase | Favorable docking score |

| Quinazoline derivatives with trimethoxyphenyl | VEGFR2 | -7.4 |

This table is illustrative and compiled from data on analogous compounds. mdpi.comresearchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties such as stability, reactivity, and spectroscopic signatures.

The stability and reactivity of a molecule can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's chemical reactivity and kinetic stability. A smaller band gap implies a more reactive molecule.

A representative table of DFT-calculated electronic properties for related cinnamoyl compounds is shown below.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Cinnamic Acid (s-cis) | -6.8 | -1.5 | 5.3 |

| Cinnamaldehyde (B126680) (s-trans) | -6.6 | -2.0 | 4.6 |

Data is illustrative and based on calculations for parent structures. researchgate.netscielo.org.mx

For this compound, the band gap is expected to be in a similar range, indicating a stable molecule with moderate reactivity.

Understanding the preferred site of protonation is crucial for predicting a molecule's behavior in acidic environments and its interaction with biological receptors. For amides like this compound, the primary sites for protonation are the carbonyl oxygen and the amide nitrogen.

Computational studies on various amides have shown that protonation can occur at either site, with the relative stability of the resulting conjugate acids depending on the molecular structure and the surrounding environment. rsc.org DFT calculations can determine the proton affinity of each potential site. Generally, for secondary and tertiary amides, the carbonyl oxygen is the more basic site, leading to an O-protonated species that is stabilized by resonance. However, in some cases, particularly with certain catalysts or in the gas phase, N-protonation can be observed. rsc.org

For this compound, theoretical calculations would likely indicate that the carbonyl oxygen of the amide group is the most favorable protonation site in an aqueous solution. This is due to the delocalization of the positive charge across the O-C-N system. The nitrogen atom of the morpholine ring is part of an amide linkage, which significantly reduces its basicity compared to a free secondary amine.

The three-dimensional shape of a molecule is critical to its function. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers. For this compound, the key conformational features include the orientation around the C-C single bond of the cinnamoyl group and the conformation of the morpholine ring.

Studies on cinnamic acid and cinnamaldehyde have shown that they can exist as s-cis and s-trans conformers due to rotation around the bond connecting the carbonyl group and the alkene. researchgate.netscielo.org.mx DFT calculations have indicated that for cinnamic acid, the s-cis isomer is slightly more stable in the gas phase, while for cinnamaldehyde, the s-trans conformer is favored. researchgate.net The presence of the bulky morpholine group in this compound would influence this preference, likely favoring the less sterically hindered conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

While a specific QSAR model for this compound has not been reported, QSAR studies have been conducted on related classes of compounds, such as cinnamoyl derivatives and morpholine-containing molecules. nih.govnih.govmdpi.comacs.org These studies typically use a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include electronic descriptors (like HOMO/LUMO energies), steric descriptors (like molecular volume), and hydrophobic descriptors (like logP).

For example, a QSAR study on cinnamoyl pyrrolidine (B122466) derivatives as inhibitors of matrix metalloproteinases (MMP-2) found that the electronic properties of the compounds were the most important factors for their inhibitory activity. nih.gov Another 3D-QSAR study on morpholine derivatives as dopamine (B1211576) D4 receptor ligands identified that the regions around the aromatic rings and the morpholine system were crucial for affinity. nih.govacs.org

A hypothetical QSAR model for a series of analogs of this compound would likely find that a combination of electronic, steric, and hydrophobic descriptors is necessary to accurately predict their biological activity. The trimethoxy groups would contribute to both electronic and hydrophobic parameters, while the morpholine ring would influence steric and polarity descriptors.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The ADME properties of a compound determine its pharmacokinetic profile, which is crucial for its efficacy as a drug. In silico tools, such as SwissADME, are widely used to predict these properties from the molecular structure alone. nih.gov These predictions can help to identify potential liabilities early in the drug discovery process.

For this compound, a predictive ADME analysis can be performed. The key parameters include lipophilicity (logP), water solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 (CYP) enzymes.

Below is a table of predicted ADME properties for this compound, generated based on typical values for similar structures and the use of predictive models.

| ADME Property | Predicted Value/Classification | Implication |

| Molecular Weight | ~321 g/mol | Compliant with Lipinski's rule of five |

| LogP (Lipophilicity) | 2.0 - 3.0 | Moderate lipophilicity, favorable for absorption |

| Water Solubility | Moderately soluble | Sufficient solubility for biological testing |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| CYP Inhibitor | Potential inhibitor of some CYP isoforms | May have drug-drug interactions |

| Bioavailability Score | ~0.55 | Good potential for oral bioavailability |

This table contains predicted values based on in silico models and data for analogous compounds. nih.govphytojournal.comphytojournal.com

These predictions suggest that this compound has drug-like properties and is likely to be orally bioavailable. However, its potential to inhibit CYP enzymes would need to be experimentally verified.

Simulations of Molecular Interactions with Biological Receptors and Enzymes

Computational and theoretical investigations, particularly molecular docking and molecular dynamics simulations, are pivotal in elucidating the potential biological targets of a compound and understanding the intricacies of its interactions at a molecular level. While direct computational studies specifically targeting this compound are not extensively available in publicly accessible research, analysis of closely related amides and esters derived from 3,4,5-trimethoxycinnamic acid provides valuable insights into its probable biological activities and molecular interactions. These studies suggest that compounds structurally similar to this compound may interact with a range of biological receptors and enzymes, including those involved in cancer and infectious diseases.

Research into novel hydroxycinnamamides, for instance, has explored the interactions of similar morpholine-containing compounds with human topoisomerase I (Top1), a key enzyme in DNA replication and a target for anticancer drugs. japsonline.com Although the exact compound this compound was not specified in this particular study, the investigation of N-caffeoylmorpholine, which shares the morpholine amide moiety, revealed significant interactions. japsonline.com Molecular docking of N-caffeoylmorpholine with the Top1 protein receptor indicated the formation of hydrogen bonds with the amino acid residues Asn722 and Thr718. japsonline.com Such interactions are crucial for the stabilization of the ligand-protein complex and are indicative of the compound's potential to inhibit the enzyme's activity.

Furthermore, computational studies on other amides have highlighted their potential as non-covalent inhibitors of the proteasome, a key player in cellular protein degradation and a validated target in cancer therapy. nih.gov The non-covalent binding mode of certain amide-based inhibitors to the chymotrypsin-like (ChT-L) activity site of the β5 subunit of the proteasome has been corroborated through docking simulations. nih.gov This suggests that the amide linkage in this compound could potentially engage in similar interactions.

In a different context, molecular docking studies of piplartine-inspired 3,4,5-trimethoxycinnamates against various proteins of Trypanosoma cruzi, the parasite responsible for Chagas disease, have been conducted. mdpi.com One of the esters, (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate, demonstrated affinity for multiple target proteins crucial for the parasite's survival, including CRK1, MPK13, GSK3B, AKR, UCE-1, and UCE-2. mdpi.com This multi-target potential is a significant finding, as it can be a desirable attribute in the development of effective therapeutic agents. The 3,4,5-trimethoxyphenyl group, a common feature with this compound, likely plays a key role in these interactions.

The table below summarizes the findings from molecular docking studies on compounds structurally related to this compound, highlighting the potential biological targets and interacting residues.

| Compound/Related Compound | Biological Target | Key Interacting Residues | Study Focus |

| N-caffeoylmorpholine | Human Topoisomerase I (Top1) | Asn722, Thr718 | Anticancer Activity japsonline.com |

| Amide-based inhibitors | Proteasome (β5 subunit) | Not specified | Anticancer Activity nih.gov |

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | Trypanosoma cruzi proteins (CRK1, MPK13, GSK3B, AKR, UCE-1, UCE-2) | Not specified | Trypanocidal Activity mdpi.com |

These computational findings for analogous compounds underscore the potential of this compound to interact with various biological receptors and enzymes. The trimethoxyphenyl moiety and the morpholine amide group are likely key pharmacophoric features that mediate these interactions. However, it is crucial to emphasize that these are inferred possibilities based on structurally similar molecules. Direct molecular docking and dynamics simulation studies on this compound are necessary to definitively characterize its binding modes and identify its specific biological targets.

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

The core structure of 4-(3,4,5-Trimethoxycinnamoyl)morpholine offers a versatile scaffold for chemical modification. Future research will heavily focus on the rational design and synthesis of novel analogues to improve upon the parent compound's pharmacological profile. The morpholine (B109124) moiety, a six-membered heterocycle, is a common feature in many therapeutic agents due to its favorable physicochemical properties that can enhance pharmacokinetic and pharmacodynamic characteristics. researchgate.netnih.gov

Structure-activity relationship (SAR) studies will be instrumental in guiding these synthetic efforts. nih.govnih.gov By systematically modifying the trimethoxycinnamoyl and morpholine components, researchers aim to develop analogues with heightened potency against specific biological targets and increased selectivity, thereby minimizing potential off-target effects. For instance, the synthesis of derivatives of N-(3,4,5-trimethoxycinnamoyl)anthranilic acid has already been explored to investigate their anticancer activities. researchgate.net The insights gained from such studies will inform the creation of more effective and safer drug candidates. researchgate.net The development of efficient synthetic routes will also be crucial to allow for the late-stage introduction of structural diversity. nih.gov

Exploration of Novel Therapeutic Applications for this compound and its Derivatives

While much of the initial research has centered on the anticancer potential of this compound and related compounds, its structural motifs suggest a broader range of therapeutic possibilities. The 3,4,5-trimethoxycinnamic acid (TMCA) core is found in natural products with diverse biological activities, including antiviral, anti-inflammatory, and central nervous system (CNS) effects. nih.govresearchgate.net

Future investigations will likely explore the efficacy of this compound and its newly synthesized analogues in other disease contexts. Given that TMCA derivatives have shown potential as anticonvulsant and sedative agents by acting on GABA receptors, exploring the neurological applications of this compound is a logical next step. nih.gov Furthermore, the anti-inflammatory properties of related structures suggest potential applications in chronic inflammatory diseases.

Advanced Mechanistic Studies to Fully Elucidate Molecular Targets and Pathways

A comprehensive understanding of how this compound exerts its biological effects at the molecular level is paramount for its clinical development. Advanced mechanistic studies are required to precisely identify its molecular targets and delineate the signaling pathways it modulates. While some research points towards the inhibition of tubulin polymerization and effects on pathways like mTOR, a complete picture is still lacking. researchgate.netmedchemexpress.commdpi.com

Techniques such as chemical proteomics, thermal proteome profiling, and drug pulldown assays can be employed to identify direct binding partners of the compound within the cell. mdpi.com Furthermore, 'omic' approaches, including genomics, proteomics, and metabolomics, can provide a global view of the cellular responses to treatment, helping to uncover novel mechanisms of action and biomarkers of response. nih.gov

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy, overcome drug resistance, and reduce toxicity. nih.gov Future research should systematically investigate the potential for synergistic interactions between this compound and established therapeutic agents.

For example, combining this compound with standard-of-care chemotherapeutics or targeted therapies could lead to improved treatment outcomes in cancer. mdpi.com Studies have already shown that a resveratrol (B1683913) analog with a similar trimethoxy-substituted ring exhibited synergistic antitumor activity when combined with arabinofuranosylcytosine. nih.gov Similar investigations with this compound could reveal powerful new combination regimens. These studies often involve in vitro testing across various cell lines followed by in vivo validation in animal models. nih.gov

Development of Targeted Delivery Systems for Enhanced Bioavailability

The effective delivery of a drug to its site of action is crucial for its therapeutic success. While the morpholine moiety can improve pharmacokinetic properties, the development of targeted delivery systems could further enhance the bioavailability and therapeutic index of this compound. enamine.netresearchgate.net

Nanoparticle-based drug delivery systems, such as liposomes or polymeric nanoparticles, offer a promising approach to protect the drug from premature degradation, improve its solubility, and facilitate its accumulation in diseased tissues through passive or active targeting. mdpi.commdpi.comnih.gov For instance, nanoparticles can be engineered to release their cargo in response to specific stimuli present in the tumor microenvironment, such as pH or enzymes. researchgate.net Research into formulating this compound within such advanced delivery systems could significantly improve its clinical potential. nih.gov

Application in Chemical Biology and Probe Development

High-quality chemical probes are invaluable tools for dissecting complex biological processes and validating new drug targets. nih.govescholarship.org Due to its defined biological activity, this compound and its derivatives have the potential to be developed into chemical probes. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products